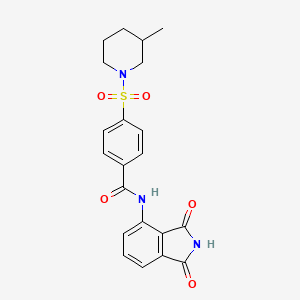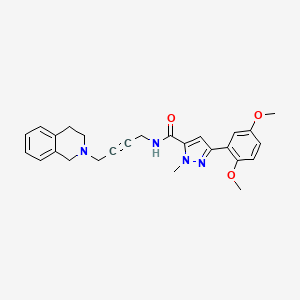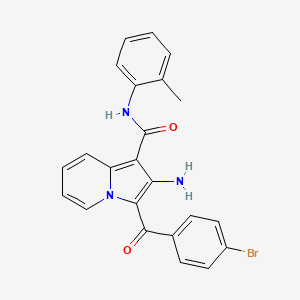
4-(Carboxymethyl)-3-fluorobenzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxymethyl compounds are derivatives of carboxylic acids where a hydroxyl group has been replaced by a carboxymethyl group (-CH2-COOH) . In the case of “4-(Carboxymethyl)-3-fluorobenzeneboronic acid”, it would be a boronic acid derivative with a carboxymethyl group at the 4-position and a fluorine atom at the 3-position of the phenyl ring.
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, boronic acids and their derivatives are often synthesized through reactions like the Miyaura borylation . Carboxymethyl groups can be introduced through reactions with chloroacetic acid .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a phenyl ring with a boronic acid group, a carboxymethyl group, and a fluorine atom attached at different positions .Chemical Reactions Analysis
Boronic acids are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions . Carboxylic acids and their derivatives can participate in a variety of reactions, including esterification and amide formation .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “this compound” are not available, carboxylic acids generally exhibit strong hydrogen bonding, leading to higher boiling points compared to other compounds of similar molar mass . Boronic acids are typically solid at room temperature .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Research highlights the utility of boronic acids, including derivatives like 4-(Carboxymethyl)-3-fluorobenzeneboronic acid, in catalytic processes. For instance, boronic acids are known to facilitate various organic transformations, leveraging their ability to act as Lewis acids or organocatalysts. They are particularly noteworthy in cross-coupling reactions, where they enable the formation of C-C bonds, a fundamental step in the synthesis of complex organic molecules (Carvalho et al., 2006).
Polymer Synthesis
The incorporation of this compound into polymers has been studied for the development of functional materials. Such polymers exhibit unique properties, including responsiveness to external stimuli (e.g., pH, temperature) and the ability to bind to specific substrates through boronate ester formation. These characteristics are valuable in creating smart materials for biomedical applications, sensors, and membrane technologies (Çelik & Bozkurt, 2010).
Sensing Applications
Boronic acid derivatives are extensively used in the development of chemical sensors. The selective binding mechanism of boronic acids with diols, such as sugars, allows for the construction of glucose sensors, which are crucial in diabetes management. The carboxymethyl group in this compound can enhance water solubility, potentially improving the sensitivity and selectivity of boronic acid-based sensors (Qu et al., 2013).
Wirkmechanismus
Target of Action
The primary target of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid is in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, making the process highly efficient .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, affects the carbon–carbon bond formation pathway . This pathway is crucial for the synthesis of a wide range of organic compounds . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules .
Pharmacokinetics
Given its role in the suzuki–miyaura cross-coupling reaction, it can be inferred that its bioavailability is primarily determined by its chemical stability and reactivity .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of complex organic molecules, which is crucial in various fields, including pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the presence of other functional groups, the choice of solvent, and the temperature . These factors can influence the stability of the this compound and its efficacy in the reaction .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
For instance, they are used in the Suzuki-Miyaura coupling reaction, which involves the interaction of boronic acids with palladium .
Molecular Mechanism
In the context of the Suzuki-Miyaura coupling reaction, boronic acids participate in a transmetalation process, where they are transferred from boron to palladium .
Metabolic Pathways
Boronic acids are generally involved in carbon-carbon bond forming reactions, such as the Suzuki-Miyaura coupling .
Eigenschaften
IUPAC Name |
2-(4-borono-2-fluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c10-7-4-6(9(13)14)2-1-5(7)3-8(11)12/h1-2,4,13-14H,3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLLWWQIHYUWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC(=O)O)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2698291.png)
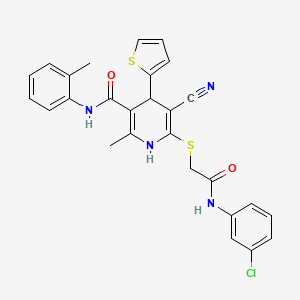
![(2E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2698295.png)
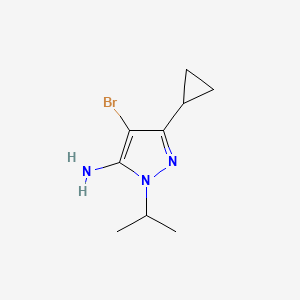
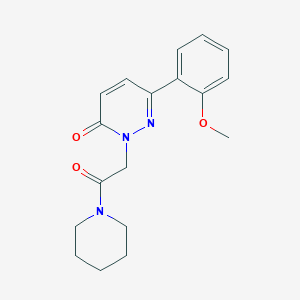
![N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2698298.png)
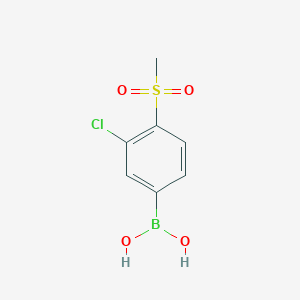
![N-[4-({2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B2698302.png)


![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2698305.png)
